1-(1-Isocyanoethyl)-4-methylbenzene
Description
1-(1-Isocyanoethyl)-4-methylbenzene is an organo-isocyanide compound characterized by a methyl-substituted benzene ring attached to an isocyanoethyl (-CH₂-N≡C) group. Isocyanides are versatile intermediates in organic synthesis, particularly in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions, due to their ambiphilic reactivity (nucleophilic at carbon and electrophilic at nitrogen) .
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-(1-isocyanoethyl)-4-methylbenzene |
InChI |
InChI=1S/C10H11N/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9H,1-2H3 |
InChI Key |
BTQLYQHAAVEAQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)[N+]#[C-] |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Formylation and Isocyanide Formation
A well-documented synthesis route involves two main steps:
Step 1: Formylation
- Starting from the appropriate methylbenzene derivative, formic acid is used at elevated temperatures (around 180 °C) for approximately 2 hours to introduce a formyl group onto the ethyl side chain.
Step 2: Conversion to Isocyanide
- The intermediate is then treated with bis(trichloromethyl) carbonate (also known as triphosgene) and triethylamine in dichloromethane at low temperatures (0 °C) for about 0.67 hours.
- This step converts the formyl group into the isocyanide functional group, yielding 1-(1-Isocyanoethyl)-4-methylbenzene.
This method is supported by literature from Neochoritis et al. (Organic Letters, 2015), which provides a reliable synthetic pathway with moderate to good yields and high purity of the final product.
| Step | Reagents/Conditions | Temperature | Time | Purpose |
|---|---|---|---|---|
| 1 | Formic acid | 180 °C | 2 hours | Formylation of ethyl side chain |
| 2 | Bis(trichloromethyl) carbonate, triethylamine, dichloromethane | 0 °C | 0.67 hours | Conversion to isocyanide group |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield & Purity | Notes |
|---|---|---|---|---|
| Formylation + Isocyanide formation (Neochoritis et al.) | Straightforward, well-documented, moderate reaction times | Requires handling of toxic reagents (triphosgene) | Moderate to high yields reported | Suitable for lab-scale synthesis |
| Dehydration of formamides | Established method for isocyanides | Requires preparation of formamide intermediate | Variable, depending on reagents | Common in isocyanide chemistry |
| Catalytic dearomatization (Tryptamine-derived isocyanides) | Innovative, catalytic, mild conditions | Not directly applicable, complex setup | Not reported for this compound | Potential for future method development |
Chemical Reactions Analysis
1-(1-Isocyanoethyl)-4-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Based on the search results, here's what is known about the applications of the chemical compound "1-(1-Isocyanoethyl)-4-methylbenzene":
Overview
this compound, also known as 1-[(1-Isocyanoethyl)sulfonyl]-4-methylbenzene, is a chemical compound with the CAS number 58379-80-9 . It is stored in dark, inert atmospheric conditions at temperatures between 2-8°C .
Synthesis and Use in Chemical Reactions
- As a reactant : this compound is used as a reactant in chemical reactions. For example, it reacts with 6-formyl-nicotinic acid methyl ester in the presence of potassium carbonate in methanol to produce 6-(4-Methyl-oxazol-5-yl)-nicotinic acid methyl ester .
- Reaction conditions : The reaction with 6-formyl-nicotinic acid methyl ester is typically conducted with potassium carbonate in methanol, under reflux, for 3 hours . An 85% yield was achieved when reacting 1-(1-isocyanoethylsulfonyl)-4-methylbenzene with Example 45A (2.84 g, 13.6 mmol) and K2CO3 (2.26 g, 16.3 mmol) in MeOH (70 mL). The mixture was heated to reflux for 2 hours, then cooled, and the product was extracted and purified using flash chromatography .
Related Compounds
Several compounds are structurally similar to this compound :
- 1-((1-Isocyanopropyl)sulfonyl)-4-methylbenzene (CAS No. 58379-81-0)
- 1-((1-Isocyano-2-methylpropyl)sulfonyl)-4-methylbenzene (CAS No. 58379-84-3)
- 1-((Isocyano(p-tolyl)methyl)sulfonyl)-4-methylbenzene (CAS No. 1330529-37-7)
- 1-(Isocyano(tosyl)methyl)-3-methylbenzene (CAS No. 459216-21-8)
Other Isocyanides
A new method for synthesizing 1-(1-isocyanoethyl)adamantane has been developed, offering a single-step process with a 92% yield by reacting the corresponding amine with chloroform and tert-butoxide .
Potential Applications
Isocyanides have shown potential in various applications :
- Medicinal Chemistry : Bicyclo[1.1.1]pentane derivatives with sulfonyl alkynyl/allyl/cyano substituents can be prepared using radical-mediated difunctionalization, showing potential as bioisosteres for aryl, internal alkynes, and tert-butyl groups .
*Isocyanides may be used to synthesize polycyclic indolines . - Enhancing Drug Solubility : Polyamidoamine dendrimers can enhance the solubility and controlled release of small molecules, which is useful in drug delivery and cancer treatment .
Mechanism of Action
The mechanism by which 1-(1-Isocyanoethyl)-4-methylbenzene exerts its effects involves the interaction of the isocyano group with various molecular targets. The isocyano group can act as a nucleophile, electrophile, or radical, participating in a wide range of chemical reactions. These interactions can lead to the formation of biologically active compounds that target specific pathways and molecular targets in cells .
Comparison with Similar Compounds
Halogenated Derivatives
- 1-(Iodoethynyl)-4-methylbenzene (CAS: N/A) This iodinated alkyne derivative (C₉H₇I) is used in chemoselective iodination protocols. HPLC analysis reveals distinct selectivity profiles: mono-iodinated (9.58 mg, 39.58×10⁻³ mmol), di-iodinated (19.29 mg, 52.14×10⁻³ mmol), and tri-iodinated (11.10 mg, 22.38×10⁻³ mmol) products can be separated and quantified . Unlike isocyanides, iodinated compounds are more electrophilic and participate in cross-coupling reactions.
- 1-(1-Bromoethyl)-4-methylbenzene (CAS: 118435-03-3)
Brominated analogs like this (C₉H₁₁Br) are intermediates in substitution reactions due to the bromine atom’s leaving-group capability. They are precursors for azides (e.g., 1-(1-azidovinyl)-4-methylbenzene, ) but lack the ambiphilic reactivity of isocyanides .
Azide and Sulfonyl Derivatives
- 1-(1-Azidovinyl)-4-methylbenzene (CAS: N/A)
Azides are critical in "click chemistry" (e.g., Cu-catalyzed azide-alkyne cycloaddition). However, they are thermally unstable compared to isocyanides and require careful handling . - 1-((Isocyanomethyl)sulfonyl)-4-methylbenzene (CAS: 36635-61-7) This sulfonyl-isocyanide (C₉H₉NO₂S) shares the 4-methylbenzene core but includes a sulfonyl group, enhancing electrophilicity. It is used in MCRs but requires dark storage and inert atmospheres due to sensitivity .
Methoxy and Nitro Derivatives
Other Isocyanide Derivatives
- 1-(1-Isocyanohexylsulfonyl)-4-methylbenzene (CAS: 578726-91-7) With a longer alkyl chain, this compound (C₁₄H₁₉NO₂S) exhibits increased steric hindrance, which may slow reaction kinetics in MCRs compared to shorter-chain analogs .
- Limited data are available on its reactivity .
Data Tables
Table 1: Key Properties of Selected Compounds
Table 2: Substituent Effects on Reactivity
Q & A
Q. What are the optimal synthetic routes for preparing 1-(1-Isocyanoethyl)-4-methylbenzene?
The synthesis of this compound typically involves substitution or cyclization reactions. A validated approach includes the use of t-BuOK (tert-butoxide) as a base, which enhances isocyanide formation by deprotonation. For example, in the cyclization of related aryl azides (e.g., 1-(1-azidovinyl)-4-methylbenzene), refluxing in green solvents like 2-MeTHF or CPME yields high-purity products under mild conditions . Key parameters include reaction temperature (20–40°C), base strength (pKb), and solvent polarity, which influence reaction efficiency and selectivity .
Q. How can researchers characterize the stability of this compound under varying pH conditions?
Stability studies should employ buffered aqueous solutions (pH 5–9) to mimic physiological or synthetic environments. Analytical techniques like HPLC or UV-Vis spectroscopy can monitor degradation kinetics. For instance, derivatives of similar isocyanides show instability in strongly acidic/basic media due to hydrolysis of the isocyanide group (-NC). Preferential storage in anhydrous solvents (e.g., THF) at low temperatures (−20°C) is recommended to preserve integrity .
Q. What spectroscopic methods are critical for confirming the structure of this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Peaks for the isocyanide group (-NC) appear as distinct singlets (e.g., δ 155–160 ppm for <sup>13</sup>C).
- IR Spectroscopy : The isocyanide stretch is observed at ~2100–2150 cm<sup>−1</sup>, distinct from nitriles (~2250 cm<sup>−1</sup>).
- GC-MS : Used to verify molecular ion peaks (e.g., m/z 175 for C10H11N) and fragmentation patterns .
Q. What are the primary applications of this compound in organic synthesis?
This compound serves as a versatile building block in multicomponent reactions (MCRs) , such as the Ugi reaction, enabling the synthesis of heterocycles (e.g., imidazoles) and peptidomimetics. Its isocyanide group facilitates C–C bond formation with aldehydes, amines, and carboxylic acids under mild conditions .
Q. How should researchers handle safety and storage protocols for this compound?
- Handling : Use in a fume hood with nitrile gloves due to potential respiratory irritancy.
- Storage : Inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation.
- Disposal : Neutralize with dilute hydrogen peroxide to convert isocyanides to non-toxic ureas .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictions in reported yields for isocyanide syntheses?
Conflicting yields often arise from base selection and solvent effects . For example, NaOH (pKb −0.18) yields 86% isocyanide, while KOH (pKb −0.46) yields 62% due to competitive side reactions . A factorial design approach can systematically test variables (temperature, base strength, solvent polarity) to identify optimal conditions. Statistical tools like ANOVA may resolve discrepancies .
Q. What computational methods support mechanistic studies of this compound in MCRs?
- DFT Calculations : To map transition states and activation energies for cycloadditions.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Retrosynthetic Analysis : AI-driven tools (e.g., Reaxys) predict feasible routes using template relevance models .
Q. How do steric and electronic effects influence the reactivity of the isocyanide group in this compound?
The methyl group on the ethyl chain introduces steric hindrance, slowing nucleophilic attacks on the isocyanide carbon. Electron-donating substituents (e.g., -CH3 on the benzene ring) enhance stability but reduce electrophilicity. Comparative studies with analogs (e.g., 1-Tosylethyl isocyanide) reveal these effects through kinetic isotopic labeling (KIE) experiments .
Q. What strategies mitigate challenges in enantioselective synthesis using this isocyanide?
- Chiral Auxiliaries : Temporarily attach enantiopure groups to the benzene ring.
- Asymmetric Catalysis : Use Pd or Cu complexes with chiral ligands (e.g., BINAP) to induce stereocontrol.
- Dynamic Kinetic Resolution : Combine racemization inhibitors with enantioselective catalysts .
Q. How can researchers validate the biological activity of derivatives without violating ethical guidelines?
- In Silico Screening : Molecular docking (e.g., AutoDock) predicts binding affinity to targets like influenza M2 channels .
- In Vitro Assays : Test antimicrobial activity against Staphylococcus aureus (MIC ≤ 50 µg/mL) under IRB-approved protocols.
- Toxicity Profiling : Use C. elegans or zebrafish embryos for preliminary toxicity data, avoiding mammalian models initially .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
